molecular formula C12H13NOS B13245218 2-methoxy-N-(thiophen-3-ylmethyl)aniline

2-methoxy-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13245218
M. Wt: 219.30 g/mol
InChI Key: LLTXRESITVYDQH-UHFFFAOYSA-N
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Description

2-Methoxy-N-(thiophen-3-ylmethyl)aniline is an aromatic amine derivative characterized by a methoxy (-OCH₃) group at the 2-position of the aniline ring and a thiophen-3-ylmethyl (-CH₂-C₄H₃S) substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₃NOS, with a molecular weight of 235.3 g/mol.

Synthesis:
The compound is synthesized via reductive amination, as described in . Thiophene-3-carbaldehyde reacts with aniline in dichloroethane (DCE) using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent, yielding N-(thiophen-3-ylmethyl)aniline. Subsequent functionalization with a methoxy group or other substituents can be achieved through coupling reactions, such as those involving benzotriazol-1-yl-acetic acid and propylphosphonic anhydride (T3P) in DMF .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

2-methoxy-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C12H13NOS/c1-14-12-5-3-2-4-11(12)13-8-10-6-7-15-9-10/h2-7,9,13H,8H2,1H3

InChI Key

LLTXRESITVYDQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC2=CSC=C2

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents significantly influence reactivity and applications. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Methoxy-N-(thiophen-3-ylmethyl)aniline -OCH₃ (2-position), -CH₂-C₄H₃S (N) C₁₂H₁₃NOS 235.3 Intermediate for inhibitors
2-Bromo-5-methyl-N-(thiophen-3-ylmethyl)aniline -Br (2), -CH₃ (5), -CH₂-C₄H₃S (N) C₁₂H₁₂BrNS 282.2 Higher molecular weight; halogenated
N-[(5-Methylthiophen-2-yl)methyl]-3-(trifluoromethyl)aniline -CF₃ (3), -CH₂-C₄H₂S(CH₃) (N) C₁₃H₁₂F₃NS 271.3 Electron-withdrawing CF₃; enhanced lipophilicity
N-(4-Methoxyphenyl)-2-nitroaniline -NO₂ (2), -OCH₃ (4) C₁₃H₁₂N₂O₃ 244.3 Electron-withdrawing nitro group; toxic

Key Observations :

  • Halogenated derivatives (e.g., -Br in ) exhibit higher molecular weights and altered solubility profiles.
  • Trifluoromethyl groups (e.g., -CF₃ in ) introduce strong electron-withdrawing effects and improve metabolic stability in pharmaceuticals.

Stability and Hazard Profiles

  • Thiophene Derivatives : Thiophene-containing compounds (e.g., Thiophene fentanyl hydrochloride in ) may have understudied toxicological profiles, necessitating caution.
  • Nitroanilines : Compounds like N-(4-Methoxyphenyl)-2-nitroaniline require hazard management for inhalation and skin contact .

Biological Activity

2-Methoxy-N-(thiophen-3-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a methoxy group and a thiophen-3-ylmethyl moiety attached to an aniline structure, which contributes to its unique reactivity and biological activity. The molecular formula is C11_{11}H12_{12}N2_2OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The biological activity of 2-methoxy-N-(thiophen-3-ylmethyl)aniline is primarily attributed to its interaction with specific molecular targets. The methoxy group enhances solubility and bioavailability, while the thiophene ring may interact with various enzymes and receptors. This interaction can modulate cellular pathways involved in microbial growth inhibition and cancer progression:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
  • Anticancer Activity : Research indicates that it may inhibit tubulin polymerization, a crucial process for cancer cell division, thereby inducing apoptosis in cancer cells.

Antimicrobial Activity

A summary of antimicrobial testing results is provided in Table 1:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus5 µg/mL
Pseudomonas aeruginosa10 µg/mL
Candida albicans12 µg/mL

These results demonstrate that 2-methoxy-N-(thiophen-3-ylmethyl)aniline exhibits significant antimicrobial properties against both bacteria and fungi .

Anticancer Activity

In vitro studies have evaluated the anticancer properties against various cancer cell lines. The findings are summarized in Table 2:

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa0.45Induces apoptosis via tubulin inhibition
A5490.43Blocks G2/M phase cell cycle progression
HT-290.38Inhibits cell proliferation

These results indicate that the compound is particularly effective against cervical (HeLa), lung (A549), and colorectal (HT-29) cancer cells .

Case Studies

  • Anticancer Mechanism : A study demonstrated that treatment with 2-methoxy-N-(thiophen-3-ylmethyl)aniline led to mitochondrial depolarization and activation of caspase-9 in HeLa cells, confirming its role in the intrinsic apoptotic pathway .
  • Antimicrobial Efficacy : In a comparative study, the compound was tested alongside known antibiotics against resistant strains of Staphylococcus aureus. The results showed that it had comparable efficacy to traditional antibiotics but with a lower MIC .

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